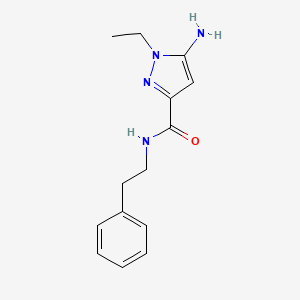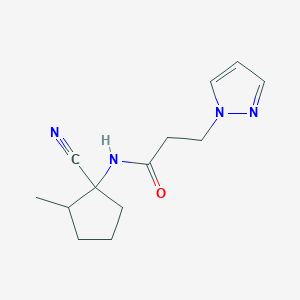
5-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as A-769662 and has been studied extensively for its ability to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Wirkmechanismus
The mechanism of action of A-769662 involves the activation of the AMPK pathway, which is a key regulator of cellular energy metabolism. AMPK is activated by an increase in the AMP/ATP ratio, which occurs when cellular energy levels are low. A-769662 has been shown to activate AMPK by binding to the gamma subunit of the enzyme, leading to allosteric activation and increased phosphorylation of downstream targets.
Biochemical and Physiological Effects
A-769662 has been shown to have several biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation in skeletal muscle cells, improved insulin sensitivity and glucose homeostasis, and decreased hepatic glucose production. A-769662 has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of A-769662 is its ability to activate the AMPK pathway, which is a key regulator of cellular energy metabolism. This makes it a valuable tool for studying the role of AMPK in various physiological and pathological conditions. However, one limitation of A-769662 is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on A-769662, including:
1. Further investigation of the molecular mechanisms underlying the activation of AMPK by A-769662.
2. Exploration of the potential therapeutic applications of A-769662 in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
3. Development of more selective AMPK activators that do not have off-target effects.
4. Investigation of the potential anti-inflammatory and antioxidant effects of A-769662 in various pathological conditions.
5. Evaluation of the safety and efficacy of A-769662 in preclinical and clinical studies.
Synthesemethoden
The synthesis of A-769662 involves several steps, including the condensation of ethyl 2-oxoacetate with 2-phenylethylamine to form ethyl 2-(2-phenylethylamino) acetate. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to obtain 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester. Finally, the carboxylic acid group is amidated with aniline to form the desired product, 5-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
A-769662 has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is its ability to activate the AMPK pathway, which is involved in regulating cellular energy metabolism. Studies have shown that A-769662 can increase glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity and glucose homeostasis.
Eigenschaften
IUPAC Name |
5-amino-1-ethyl-N-(2-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-18-13(15)10-12(17-18)14(19)16-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,15H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFAVAJIBIMWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide](/img/structure/B2892788.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B2892789.png)


![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2892795.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2892796.png)
![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-Hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B2892798.png)

![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892801.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2892806.png)
![2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2892807.png)
